![molecular formula C19H18N4O4 B2507986 3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-14-5](/img/structure/B2507986.png)

3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

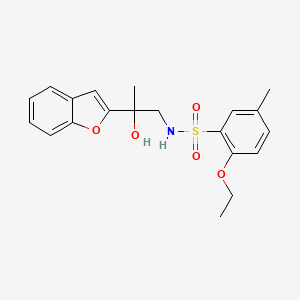

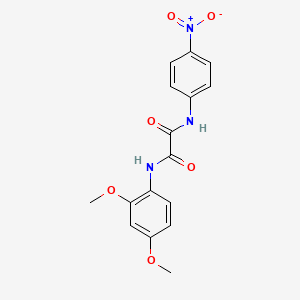

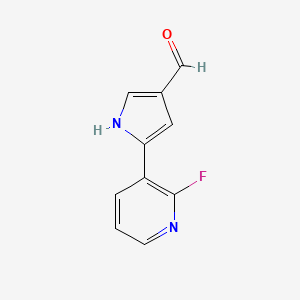

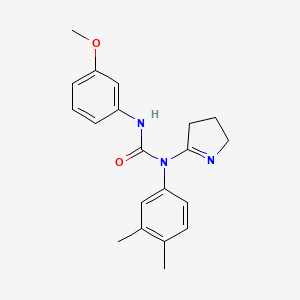

3-((1-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and characterization of related compounds have led to the development of novel pyridines and pyrazine derivatives with potential applications in pharmaceutical and chemical research. For instance, new pyridines were synthesized via reactions involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate, demonstrating the versatility of related compounds in synthesizing heterocyclic structures with potential antimicrobial and antitumor activities (Elewa et al., 2021). Another study presented an innovative protocol for synthesizing carbonitriles, highlighting the potential for creating asymmetric teraryls and exploring the ring transformation reactions for synthesizing heterocyclic compounds (Patil & Mahulikar, 2013).

Antimicrobial and Anticancer Properties

Several compounds synthesized from similar chemical frameworks exhibit antimicrobial and anticancer properties. Novel pyrimidine-containing heterocycles have been developed, showing potent antioxidant activity, which could be harnessed in designing new therapeutic agents (Salem & Errayes, 2016). This suggests that derivatives of the discussed compound may also have potential as candidates for antioxidant and possibly anticancer research.

Molecular Docking and Bioactivity

Molecular docking studies and bioactivity screenings of similar compounds have led to the identification of promising candidates for antibacterial and antifungal applications. For example, novel triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives have been synthesized, with some showing moderate to good binding energies towards specific target proteins, indicating their potential as antimicrobial agents (Flefel et al., 2018).

Antioxidant Activity

The synthesis of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has shown that these compounds possess significant antioxidant activities, further emphasizing the chemical versatility and potential therapeutic applications of related compounds (Salem et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . These compounds are designed based on the activity of indoles against cancer cells .

Mode of Action

It is known that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to modulate cell cycle progression and promote programmed cell death.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound might affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Biochemical Analysis

Biochemical Properties

Compounds with similar benzo[d][1,3]dioxole subunits have been shown to interact with various enzymes and proteins . For instance, some benzo[d][1,3]dioxole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in the biosynthesis of prostaglandins

Cellular Effects

Some benzo[d][1,3]dioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines . These compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Given the reported COX-inhibitory activity of similar compounds , it is possible that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

3-[1-[2-(1,3-benzodioxol-5-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-10-15-19(22-6-5-21-15)27-14-2-1-7-23(11-14)18(24)9-13-3-4-16-17(8-13)26-12-25-16/h3-6,8,14H,1-2,7,9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRIMRQHHNIVJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507910.png)

![4-[[2-[(3-Imidazol-1-ylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2507913.png)

![(2-Amino-1-bicyclo[3.1.0]hexanyl)methanol](/img/structure/B2507917.png)

![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2507918.png)

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)